molecular formula C21H15N3O4 B11698776 N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide

N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide

Cat. No.: B11698776
M. Wt: 373.4 g/mol
InChI Key: HRJHKFGISMPLEE-UHFFFAOYSA-N
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Description

N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide typically involves multiple stepsThe process often starts with the reaction of ortho-phenylenediamine with chloroacetic acid and hydrochloric acid to form the benzoxazole core . Subsequent steps involve nitration and amide formation under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems to optimize reaction conditions and improve yield. These systems allow for precise control over reaction parameters, leading to higher efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Reduction of the nitro group to an amine is a common transformation.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine derivative, which can further undergo acylation to form amides .

Scientific Research Applications

N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylbenzamide
  • 5-bromo-2-methoxy-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide

Uniqueness

N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide stands out due to its unique combination of a benzoxazole core with a nitrobenzamide group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H15N3O4

Molecular Weight

373.4 g/mol

IUPAC Name

N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide

InChI

InChI=1S/C21H15N3O4/c1-13-4-2-3-5-17(13)21-23-18-12-15(8-11-19(18)28-21)22-20(25)14-6-9-16(10-7-14)24(26)27/h2-12H,1H3,(H,22,25)

InChI Key

HRJHKFGISMPLEE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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